2-[4-({2-Hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}sulfamoyl)phenoxy]acetamide
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Overview
Description
2-[4-({2-Hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}sulfamoyl)phenoxy]acetamide is a complex organic compound that features a combination of aromatic rings, a sulfamoyl group, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-({2-Hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}sulfamoyl)phenoxy]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the thiophene ring: This can be achieved through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Attachment of the phenyl group: The thiophene ring is then functionalized with a phenyl group through a Suzuki-Miyaura coupling reaction.
Introduction of the sulfamoyl group: The phenyl-thiophene intermediate is reacted with a sulfamoyl chloride under basic conditions to introduce the sulfamoyl group.
Formation of the acetamide group: Finally, the compound is reacted with chloroacetic acid to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for the coupling reactions.
Chemical Reactions Analysis
Types of Reactions
2-[4-({2-Hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}sulfamoyl)phenoxy]acetamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include hydrogen gas over palladium on carbon and sodium borohydride.
Substitution: Common reagents for electrophilic substitution include nitric acid for nitration and bromine for bromination.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Nitro and halogenated derivatives.
Scientific Research Applications
2-[4-({2-Hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}sulfamoyl)phenoxy]acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential anti-inflammatory, anticancer, and antimicrobial properties.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-[4-({2-Hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}sulfamoyl)phenoxy]acetamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity . The exact pathways involved would depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds such as suprofen and articaine, which also contain thiophene rings, exhibit similar pharmacological properties.
Phenyl Derivatives: Compounds like acetaminophen, which contain phenyl groups, are used for their analgesic and antipyretic properties.
Uniqueness
2-[4-({2-Hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}sulfamoyl)phenoxy]acetamide is unique due to its combination of a thiophene ring, a phenyl group, a sulfamoyl group, and an acetamide group. This unique structure allows it to interact with a variety of molecular targets and exhibit a range of biological activities .
Properties
IUPAC Name |
2-[4-[[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]sulfamoyl]phenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5S2/c21-20(24)13-27-16-7-9-17(10-8-16)29(25,26)22-12-18(23)14-3-5-15(6-4-14)19-2-1-11-28-19/h1-11,18,22-23H,12-13H2,(H2,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJJSHLXFSVJDKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(C=C2)C(CNS(=O)(=O)C3=CC=C(C=C3)OCC(=O)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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